2-(Bromomethyl)nicotinonitrile
Overview
Description
2-(Bromomethyl)nicotinonitrile: is an organic compound with the molecular formula C7H5BrN2. It is a derivative of nicotinonitrile, characterized by the presence of a bromomethyl group attached to the second position of the pyridine ring.
Mechanism of Action
Target of Action
The primary target of 2-(Bromomethyl)nicotinonitrile is the nicotinic acetylcholine receptors . These receptors play a crucial role in the nervous system, modulating various behaviors and releasing different neurotransmitters .
Mode of Action
It is known that nitriles can be formed by an sn2 reaction between a bromide and sodium cyanide . This suggests that this compound might interact with its targets through a similar mechanism.
Biochemical Pathways
Given its potential interaction with nicotinic acetylcholine receptors, it might influence pathways related to neurotransmitter release and neural signaling .
Result of Action
Given its potential interaction with nicotinic acetylcholine receptors, it might modulate neurotransmitter release and neural signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)nicotinonitrile typically involves the bromination of nicotinonitrile. One common method is the reaction of nicotinonitrile with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the substitution of a hydrogen atom with a bromomethyl group .
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and better control over reaction conditions. The use of automated systems and optimized reaction parameters can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)nicotinonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of corresponding substituted nicotinonitrile derivatives.
Oxidation: The compound can be oxidized to form nicotinic acid derivatives under specific conditions.
Reduction: Reduction of the nitrile group can yield primary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used.
Major Products Formed:
Nucleophilic Substitution: Substituted nicotinonitrile derivatives.
Oxidation: Nicotinic acid derivatives.
Reduction: Primary amines.
Scientific Research Applications
2-(Bromomethyl)nicotinonitrile has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting neurological and inflammatory diseases.
Material Science: It is employed in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to introduce functional groups into complex structures.
Comparison with Similar Compounds
2-(Chloromethyl)nicotinonitrile: Similar structure but with a chloromethyl group instead of a bromomethyl group.
2-(Methyl)nicotinonitrile: Lacks the halogen substituent, resulting in different reactivity and applications.
2-(Hydroxymethyl)nicotinonitrile:
Uniqueness: 2-(Bromomethyl)nicotinonitrile is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its analogs. The bromine atom enhances the compound’s electrophilicity, making it more reactive in nucleophilic substitution reactions. This property is particularly valuable in organic synthesis and medicinal chemistry, where selective functionalization is often required .
Properties
IUPAC Name |
2-(bromomethyl)pyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFBCKWHXALVPQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CBr)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60697152 | |
Record name | 2-(Bromomethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116986-12-0 | |
Record name | 2-(Bromomethyl)pyridine-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60697152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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